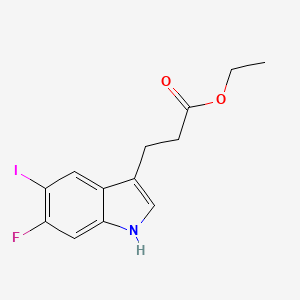
Ethyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indoles are a significant heterocyclic system in natural products and drugs, known for their diverse biological activities. This compound features a unique combination of fluorine and iodine substituents on the indole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate typically involves multi-step organic reactions. One common approach is the halogenation of an indole precursor, followed by esterification. For instance, starting with 6-fluoroindole, iodination can be achieved using iodine and a suitable oxidizing agent. The resulting 6-fluoro-5-iodoindole can then be subjected to a Friedel-Crafts acylation reaction with ethyl 3-bromopropanoate in the presence of a Lewis acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The indole ring can participate in cycloaddition reactions to form complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
Ethyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate involves its interaction with specific molecular targets. The fluorine and iodine substituents can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. For instance, it may inhibit specific enzymes involved in cancer cell proliferation or viral replication.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(5-Iodo-3-indolyl)propanoate: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
Ethyl 3-(6-Fluoro-3-indolyl)propanoate: Lacks the iodine substituent, leading to different chemical and biological properties.
Ethyl 3-(6-Chloro-5-iodo-3-indolyl)propanoate: Chlorine substituent instead of fluorine, which can alter its chemical behavior.
Uniqueness
Ethyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate is unique due to the presence of both fluorine and iodine substituents on the indole ring. This combination can significantly influence its chemical reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H13FINO2 |
|---|---|
Molecular Weight |
361.15 g/mol |
IUPAC Name |
ethyl 3-(6-fluoro-5-iodo-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H13FINO2/c1-2-18-13(17)4-3-8-7-16-12-6-10(14)11(15)5-9(8)12/h5-7,16H,2-4H2,1H3 |
InChI Key |
QFSSYUWGUZKVJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CNC2=CC(=C(C=C21)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















